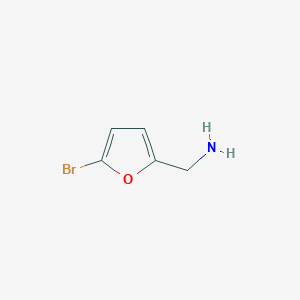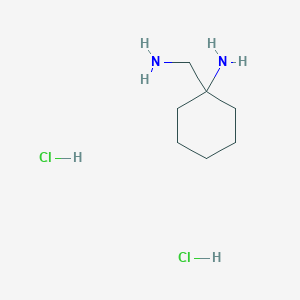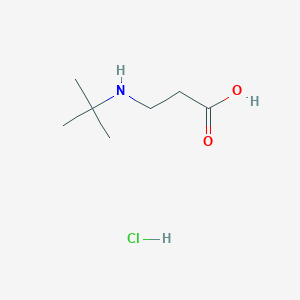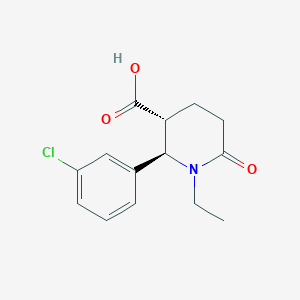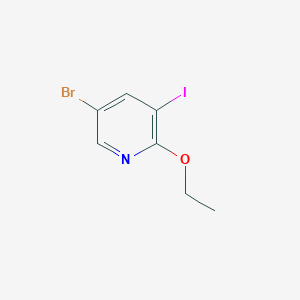
5-Bromo-2-ethoxy-3-iodo-pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Bromo-2-ethoxy-3-iodo-pyridine: is an organic compound with the molecular formula C7H7BrINO. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of bromine, iodine, and ethoxy groups attached to the pyridine ring, making it a valuable intermediate in various chemical syntheses .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-ethoxy-3-iodo-pyridine typically involves halogenation reactions. One common method is the bromination of 2-ethoxy-3-iodopyridine using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at low temperatures to ensure selectivity and yield .
Industrial Production Methods: Industrial production of this compound often involves large-scale halogenation processes. These processes are optimized for high yield and purity, using advanced techniques such as continuous flow reactors and automated control systems. The use of high-purity reagents and solvents is crucial to minimize impurities and by-products .
化学反応の分析
Types of Reactions:
Substitution Reactions: 5-Bromo-2-ethoxy-3-iodo-pyridine can undergo nucleophilic substitution reactions, where the bromine or iodine atoms are replaced by other nucleophiles such as amines or thiols.
Coupling Reactions: This compound is often used in Suzuki-Miyaura coupling reactions, where it reacts with boronic acids to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and amines.
Suzuki-Miyaura Coupling: Reagents include boronic acids, palladium catalysts, and bases such as potassium carbonate or sodium hydroxide.
Major Products:
科学的研究の応用
Chemistry: 5-Bromo-2-ethoxy-3-iodo-pyridine is widely used as a building block in organic synthesis. It serves as an intermediate in the preparation of more complex molecules, including pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to synthesize bioactive molecules that can interact with specific biological targets. It is often employed in the development of enzyme inhibitors and receptor modulators .
Medicine: The compound is utilized in medicinal chemistry for the synthesis of potential drug candidates. Its derivatives have shown promise in the treatment of various diseases, including cancer and infectious diseases .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the synthesis of dyes, pigments, and electronic materials .
作用機序
The mechanism of action of 5-Bromo-2-ethoxy-3-iodo-pyridine is primarily based on its ability to undergo various chemical reactions. In biological systems, its derivatives can interact with specific molecular targets, such as enzymes and receptors, to modulate their activity. The presence of bromine and iodine atoms enhances its reactivity, allowing it to form covalent bonds with target molecules .
類似化合物との比較
5-Bromo-2-iodopyridine: Similar in structure but lacks the ethoxy group, making it less versatile in certain synthetic applications.
2-Bromo-5-iodopyridine: Another similar compound with the bromine and iodine atoms in different positions, affecting its reactivity and applications.
5-Bromo-3-iodopyridine: Similar but with different substitution patterns, leading to variations in its chemical behavior.
Uniqueness: 5-Bromo-2-ethoxy-3-iodo-pyridine is unique due to the presence of the ethoxy group, which enhances its solubility and reactivity. This makes it a valuable intermediate in the synthesis of complex organic molecules, offering greater versatility compared to its analogs .
特性
IUPAC Name |
5-bromo-2-ethoxy-3-iodopyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrINO/c1-2-11-7-6(9)3-5(8)4-10-7/h3-4H,2H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLZXHRLOSHLEDS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=N1)Br)I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrINO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80590333 |
Source


|
| Record name | 5-Bromo-2-ethoxy-3-iodopyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80590333 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.94 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
848243-20-9 |
Source


|
| Record name | 5-Bromo-2-ethoxy-3-iodopyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80590333 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[4-(Morpholin-4-ylmethyl)-2-thienyl]ethanone](/img/structure/B1285472.png)
